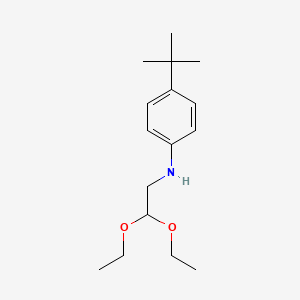

4-tert-butyl-N-(2,2-diethoxyethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-N-(2,2-diethoxyethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO2/c1-6-18-15(19-7-2)12-17-14-10-8-13(9-11-14)16(3,4)5/h8-11,15,17H,6-7,12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACGRKRYDHXUQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC1=CC=C(C=C1)C(C)(C)C)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501211330 | |

| Record name | N-(2,2-Diethoxyethyl)-4-(1,1-dimethylethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501211330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209682-66-6 | |

| Record name | N-(2,2-Diethoxyethyl)-4-(1,1-dimethylethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209682-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,2-Diethoxyethyl)-4-(1,1-dimethylethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501211330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Tert Butyl N 2,2 Diethoxyethyl Aniline

Precursor Synthesis and Functionalization

The synthesis of 4-tert-butyl-N-(2,2-diethoxyethyl)aniline often begins with the preparation of its core components, namely the 4-tert-butylaniline (B146146) backbone and the subsequent introduction of the N-alkyl chain.

Synthesis of 4-tert-Butylaniline

The precursor 4-tert-butylaniline is a crucial starting material, and its synthesis can be accomplished through several established routes.

One primary method involves the Friedel-Crafts alkylation of benzene (B151609) . In this electrophilic aromatic substitution reaction, benzene is treated with a tert-butylating agent, such as tert-butyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form tert-butylbenzene. cerritos.eduaklectures.com This intermediate is then nitrated using a mixture of nitric acid and sulfuric acid to yield predominantly 1-tert-butyl-4-nitrobenzene. The final step is the reduction of the nitro group to an amine. This reduction can be achieved using various reagents, including catalytic hydrogenation with hydrogen gas over a palladium on carbon (Pd/C) catalyst, or by using metals such as iron (Fe) in the presence of an acid like hydrochloric acid (HCl). askthenerd.com

Another significant route is the direct reduction of 1-tert-butyl-4-nitrobenzene . This starting material can be efficiently converted to 4-tert-butylaniline through catalytic hydrogenation. A general procedure involves stirring the nitro compound in a solvent like ethanol (B145695) under a hydrogen atmosphere with a catalyst, yielding the desired aniline (B41778) in high purity. chemicalbook.com

A less common method involves the reaction of ethyl N-(4-tert-butyl-phenyl)-carbamate with aniline and ethanol under high temperature and pressure in an autoclave. prepchem.com Subsequent fractional distillation of the reaction mixture isolates 4-tert-butylaniline. prepchem.com

| Method | Key Reactants | Reagents/Catalysts | Key Intermediates | Reported Yield |

|---|---|---|---|---|

| Friedel-Crafts Alkylation & Reduction | Benzene, tert-Butyl Chloride | 1. AlCl₃ 2. HNO₃/H₂SO₄ 3. H₂/Pd/C or Fe/HCl | tert-Butylbenzene, 1-tert-Butyl-4-nitrobenzene | Variable |

| Catalytic Hydrogenation | 1-tert-Butyl-4-nitrobenzene | H₂, Catalyst (e.g., CPIP) | None | Up to 99% chemicalbook.com |

| From Carbamate | Ethyl N-(4-tert-butyl-phenyl)-carbamate, Aniline | Ethanol (solvent), Heat (180°C) | None | ~80% prepchem.com |

Introduction of the 2,2-Diethoxyethyl Moiety to Aniline Derivatives

Once 4-tert-butylaniline is obtained, the next step is the introduction of the 2,2-diethoxyethyl group onto the nitrogen atom. This is a classic N-alkylation reaction. A common and direct method for this transformation is the reaction of 4-tert-butylaniline with an appropriate alkylating agent, such as 2-bromo-1,1-diethoxyethane .

This reaction is a nucleophilic substitution where the aniline nitrogen acts as the nucleophile, displacing the bromide leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid (HBr) formed as a byproduct, preventing the protonation of the aniline starting material and driving the reaction to completion. Common bases for this purpose include potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). The choice of solvent can vary, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being common. The reaction may require heating to proceed at a reasonable rate.

Direct Synthesis Routes to N-(2,2-Diethoxyethyl)aniline Derivatives

Direct synthesis routes aim to form the target molecule in a more convergent fashion, often by combining the precursor molecules in a single reaction vessel.

Condensation Reactions Involving Substituted Anilines and Acetal (B89532) Precursors

A highly efficient and widely used direct method is reductive amination . This reaction forms the C-N bond by first condensing an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the corresponding amine.

To synthesize this compound, 4-tert-butylaniline is reacted with 2,2-diethoxyacetaldehyde . The initial reaction between the primary aniline and the aldehyde forms an N-(2,2-diethoxyethylidene)-4-tert-butylaniline (an imine or Schiff base) intermediate, with the elimination of a water molecule. This imine is not typically isolated but is immediately reduced by a reducing agent present in the reaction mixture.

A variety of reducing agents can be employed for this transformation. Mild reducing agents are preferred as they selectively reduce the imine double bond without affecting other functional groups. Commonly used reagents include:

Sodium borohydride (B1222165) (NaBH₄)

Sodium cyanoborohydride (NaBH₃CN)

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

Catalytic hydrogenation (H₂ with a metal catalyst like Pd/C) is also a viable method. researchgate.net The reaction conditions are generally mild, and the one-pot nature of the process makes it an attractive synthetic strategy. jocpr.com

| Reducing Agent | Typical Solvent | Key Characteristics |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol | Common, inexpensive, requires careful pH control. organic-chemistry.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile | Effective at slightly acidic pH, selective for imines over carbonyls. organic-chemistry.org |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild, non-toxic, highly effective for a wide range of substrates. organic-chemistry.org |

| Catalytic Hydrogenation (H₂/Pd/C) | Ethanol, Ethyl Acetate | "Green" option, byproduct is water, requires specialized equipment. researchgate.netjocpr.com |

Exploration of Alternative Synthetic Pathways

Alternative pathways often focus on improving efficiency through tandem or one-pot reactions that minimize intermediate workup and purification steps. One conceptual approach involves the use of alcohols directly as alkylating agents, which is considered a greener alternative to alkyl halides. For example, a reaction between 4-tert-butylaniline and 2,2-diethoxyethanol (B41559) could potentially be achieved using a transition-metal catalyst (e.g., based on Iridium or Ruthenium) through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. researchgate.net In this process, the catalyst temporarily dehydrogenates the alcohol to the corresponding aldehyde (2,2-diethoxyacetaldehyde) in situ. This aldehyde then undergoes reductive amination with the aniline as described above, and the "borrowed" hydrogen is then used by the catalyst to reduce the intermediate imine. The only byproduct in this case is water.

Green Chemistry Approaches in Compound Synthesis

The principles of green chemistry are increasingly influencing the choice of synthetic routes. For the synthesis of this compound, several strategies can be employed to enhance its environmental sustainability.

Catalytic Processes: The use of catalytic reductive amination, particularly with heterogeneous catalysts like Pd/C, is a prime example of a green approach. jocpr.com Catalysts reduce the amount of waste generated compared to stoichiometric reagents and can often be recovered and reused. Cobalt-based composite catalysts have also been studied for the reductive amination of aromatic aldehydes. mdpi.com

Atom Economy: Direct synthesis methods like reductive amination exhibit high atom economy, as most of the atoms from the reactants are incorporated into the final product. The direct use of alcohols as alkylating agents via borrowing hydrogen catalysis is even more atom-economical than using alkyl halides, which generate salt byproducts.

Safer Solvents and Reagents: The replacement of volatile organic solvents (VOCs) with more environmentally benign alternatives is a key goal. Research into N-alkylation of anilines has explored the use of ionic liquids, which are non-volatile and can often be recycled. psu.edu Micellar catalysis, where reactions are performed in water with the aid of surfactants, also presents a greener alternative to traditional organic solvents by reducing the need for them. nih.gov One-pot syntheses, which reduce the number of steps and the need for purification of intermediates, also contribute to a greener process by minimizing solvent use and waste generation. oaepublish.com

Chemical Reactivity and Mechanistic Investigations of 4 Tert Butyl N 2,2 Diethoxyethyl Aniline

Reactions Involving the Acetal (B89532) Functional Group

The diethoxyethyl group is a stable protecting group for an acetaldehyde (B116499) functionality. Its reactivity is centered on the cleavage of the C-O bonds of the acetal, typically under acidic conditions, to unmask the aldehyde. This in situ-generated aldehyde is a key intermediate for subsequent condensation and cyclization reactions.

The hydrolysis of the acetal in 4-tert-butyl-N-(2,2-diethoxyethyl)aniline is a critical first step in many of its synthetic applications. In the presence of an acid catalyst and water, the acetal is converted to the corresponding aldehyde, 2-(4-tert-butylanilino)acetaldehyde. This reaction is an equilibrium process, and the removal of the ethanol (B145695) byproduct can drive it to completion.

Once formed, the amino-aldehyde intermediate is primed for further reaction. The molecule contains both a nucleophilic secondary amine and an electrophilic aldehyde. This arrangement can lead to intramolecular reactions or, under certain conditions, intermolecular condensation. The formation of enamines from secondary amines and aldehydes is a well-established condensation reaction that typically requires mild acid catalysis. The reaction proceeds via a hemiaminal intermediate, which then dehydrates. The use of desiccants, such as molecular sieves, is common to drive the equilibrium toward the product by removing water.

The intermediate, 2-(4-tert-butylanilino)acetaldehyde, can tautomerize to form an enamine, which is a key nucleophilic species in subsequent cyclization steps. The nitrogen atom acts as a powerful pi-donor, significantly increasing the nucleophilicity of the alkene carbon.

Table 1: Intermediates in the Hydrolysis of this compound

| Starting Material | Key Intermediate | Tautomer | Conditions |

|---|

The most significant synthetic utility of this compound is its role as a precursor to 6-tert-butylindole. This transformation involves the initial hydrolysis of the acetal followed by an intramolecular electrophilic cyclization onto the electron-rich aniline (B41778) ring.

Strong Lewis acids are highly effective catalysts for the cyclization of N-aryl-aminoacetaldehyde acetals to form indoles. Titanium tetrachloride (TiCl₄) is a particularly potent catalyst for this transformation. Its high oxophilicity facilitates the deprotection of the acetal, and its strong Lewis acidity promotes the subsequent intramolecular Friedel-Crafts-type reaction.

The mechanism is believed to proceed through the following steps:

Acetal Deprotection: The Lewis acid (TiCl₄) coordinates to one of the oxygen atoms of the acetal, weakening the C-O bond and facilitating its cleavage to generate an oxocarbenium ion. Subsequent reaction with trace water yields the key 2-(4-tert-butylanilino)acetaldehyde intermediate.

Intramolecular Cyclization: The aldehyde intermediate undergoes an acid-catalyzed intramolecular electrophilic attack on the ortho position of the aniline ring. The para-tert-butyl group is an activating group, directing the substitution to the ortho position.

Dehydration and Aromatization: The resulting cyclic intermediate then undergoes dehydration to form the stable aromatic indole (B1671886) ring.

This method provides a direct and efficient route to the indole core structure from the readily available acetal precursor.

Table 2: Lewis Acids in Indole Synthesis from N-Aryl Aminoacetals

| Catalyst | Typical Conditions | Role | Reference |

|---|---|---|---|

| Titanium Tetrachloride (TiCl₄) | Inert solvent (e.g., Dichloromethane, Toluene), 0°C to RT | Potent Lewis acid, promotes acetal cleavage and cyclization | |

| Ytterbium Triflate (Yb(OTf)₃) | Dichloromethane, RT | Mild Lewis acid for condensation |

In recent years, heterogeneous catalysts have been explored as more environmentally friendly and reusable alternatives to homogeneous Lewis acids for indole synthesis. Mesoporous molecular sieves, such as those from the M41S family (e.g., MCM-41) or SBA-15, are particularly promising. These materials possess high surface areas, uniform pore structures, and can be functionalized to possess acidic sites.

By incorporating aluminum into the silica (B1680970) framework (e.g., Al-MCM-41), strong Brønsted and Lewis acid sites are created within the material. These solid acid catalysts can effectively promote the hydrolysis of the acetal and the subsequent intramolecular cyclization of this compound. The reaction occurs within the pores of the molecular sieve.

The primary advantages of using heterogeneous catalysts include:

Ease of Separation: The solid catalyst can be easily removed from the reaction mixture by simple filtration.

Reusability: The catalyst can often be regenerated and reused multiple times, reducing waste and cost.

Potentially Higher Selectivity: The defined pore structure can sometimes impart shape selectivity to the reaction.

Table 3: Comparison of Homogeneous vs. Heterogeneous Catalysis for Indole Synthesis

| Parameter | Homogeneous Catalysis (e.g., TiCl₄) | Heterogeneous Catalysis (e.g., Al-MCM-41) |

|---|---|---|

| Catalyst State | Soluble in reaction medium | Solid, insoluble in reaction medium |

| Separation | Requires aqueous workup/extraction | Simple filtration |

| Reusability | Generally not reusable | Often reusable after regeneration |

| Reaction Conditions | Often requires strictly anhydrous conditions | Can be more robust |

| Activity | Typically very high | Can be lower, may require higher temperatures |

Kinetic and Mechanistic Studies

Reaction Order and Rate Dependencies in Related Systems

Kinetic studies on reactions involving substituted anilines provide insight into their reaction mechanisms. The reaction order with respect to the aniline and other reactants can vary depending on the specific transformation.

For example, in the oxidation of substituted anilines by chloramine-T, the reaction kinetics showed a first-order dependence on the oxidant (chloramine-T) and a fractional-order dependence on the amine. rsc.org This fractional order suggests a mechanism involving a pre-equilibrium step where a complex is formed between the aniline and the oxidant, followed by a slower, rate-determining decomposition of this complex. rsc.org

Elucidation of Reaction Mechanisms (e.g., Hammett Correlations)

Linear free-energy relationships, particularly Hammett correlations, are powerful tools for elucidating the mechanisms of reactions involving substituted aromatic compounds like aniline derivatives. acs.org The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted derivative to the rate constant (k₀) of the unsubstituted parent compound. The substituent constant (σ) quantifies the electronic effect (electron-donating or electron-withdrawing) of a substituent, while the reaction constant (ρ, rho) indicates the sensitivity of the reaction to these electronic effects. acs.orgresearchgate.net

A negative ρ value signifies that the reaction is accelerated by electron-donating groups, which corresponds to the buildup of positive charge in the transition state of the rate-determining step. Conversely, a positive ρ value indicates the reaction is favored by electron-withdrawing groups, implying the development of negative charge.

Numerous studies on aniline derivatives have utilized Hammett plots to probe reaction mechanisms.

In the reaction of substituted anilines with chloramine-T, a Hammett plot yielded a ρ value of -0.976, supporting a mechanism where the electron-donating substituents on the aniline ring stabilize a positively charged transition state. rsc.org

For nucleophilic aromatic substitution reactions involving substituted anilines, a large negative ρ value of -7.7 was observed, indicating a significant demand for electron donation from the aniline nucleophile in the transition state. researchgate.net

Theoretical studies have also shown strong correlations between calculated quantum chemical parameters for substituted anilines and their experimental Hammett σ constants and pKa values. acs.orgresearchgate.net

| Substituent (X) | σp Value | Reaction System | ρ Value | Reference |

|---|---|---|---|---|

| -NH2 | -0.66 | Reaction with Chloramine-T | -0.976 | rsc.orgresearchgate.net |

| -OCH3 | -0.27 | |||

| -CH3 | -0.17 | |||

| -H | 0.00 | |||

| -Cl | +0.23 | |||

| -NO2 | +0.78 |

Influence of the 4-tert-Butyl Substituent on Reactivity

The 4-tert-butyl group significantly influences the chemical reactivity of the aniline ring through a combination of electronic and steric effects.

Electronic Effects: The tert-butyl group is an electron-donating group. This donation occurs primarily through induction, where the sp³-hybridized alkyl carbons push electron density towards the sp²-hybridized aromatic ring. stackexchange.com This electron-donating nature increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene (B151609). This activating effect stabilizes the cationic intermediate formed during electrophilic aromatic substitution. stackexchange.com

Steric Effects: The tert-butyl group is sterically demanding due to its large size. This steric bulk has a profound impact on the regioselectivity of reactions. In electrophilic aromatic substitution on tert-butylbenzene, attack at the ortho position is significantly hindered, leading to a high preference for substitution at the para position. stackexchange.comwikipedia.org In this compound, the tert-butyl group is located at the 4-position, which sterically shields the adjacent 3- and 5-positions and can also influence the conformation and reactivity of the N-substituent.

Derivatization and Functionalization of 4 Tert Butyl N 2,2 Diethoxyethyl Aniline

Formation of Amidine Derivatives

Amidine moieties are significant structural motifs in medicinal chemistry and can be synthesized from aniline (B41778) derivatives through several established methods. For 4-tert-butyl-N-(2,2-diethoxyethyl)aniline, the nucleophilic character of the aniline nitrogen is key to its conversion into amidine derivatives.

One primary route is the direct addition of the aniline to a nitrile in the presence of a catalyst. mdpi.com Lewis acids are often employed to activate the nitrile group, facilitating the nucleophilic attack by the amine. mdpi.com Another effective approach is a three-component coupling reaction, which involves the reaction of an amine, an aldehyde, and an isocyanide, often catalyzed by molecular iodine or other mild acids. researchgate.net This method allows for the rapid construction of diverse α-amino amidines. researchgate.net

Additionally, amidines can be formed from the reaction of the aniline with N,N-dimethylacetamide dimethyl acetal (B89532). organic-chemistry.org The reaction conditions, such as temperature and solvent, can be optimized to favor the formation of the acetamidine (B91507) product over potential side products like imidate esters. organic-chemistry.org A plausible synthetic transformation for forming an amidine from 4-tert-butylaniline (B146146) is summarized in the table below.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| 4-tert-butylaniline | Aryl/Alkyl Nitrile | Lewis Acid (e.g., CuCl, Ytterbium amides) | N-Aryl Benzamidine | mdpi.com |

| 4-tert-butylaniline | Benzaldehyde | tert-butyl isocyanide, I₂ | α-Amino Amidine | researchgate.net |

| 4-tert-butylaniline | N,N-dimethylacetamide dimethyl acetal | Heat | N-Aryl Acetamidine | organic-chemistry.org |

Transformations to Other Nitrogen-Containing Heterocycles (Beyond Indoles)

The structure of this compound serves as a valuable scaffold for constructing more complex, fused heterocyclic systems. The aniline core provides the necessary aromatic ring and nitrogen atom for building benzannulated heterocycles.

Synthesis of Thiazolo[3,2-a]benzimidazoles

The synthesis of the thiazolo[3,2-a]benzimidazole ring system from an aniline derivative is a multi-step process that typically requires the initial formation of a benzimidazole (B57391) ring. nih.gov A modern approach to benzimidazole synthesis involves the formation of an amidine from the starting aniline, followed by an oxidative cyclization. nih.govresearchgate.net

Once the corresponding 5-tert-butyl-benzimidazole is formed, it can be converted into a 2-mercaptobenzimidazole (B194830) intermediate. This intermediate is the cornerstone for building the fused thiazole (B1198619) ring. nih.govresearchgate.net The most common methods involve the reaction of the 2-mercaptobenzimidazole with α-haloketones or other bifunctional electrophiles, followed by an intramolecular cyclization to yield the final thiazolo[3,2-a]benzimidazole product. nih.govresearchgate.netnih.gov This synthetic strategy offers a clear pathway from the parent aniline to the target fused heterocyclic system.

Formation of Benzotriazines and Cinnolines

The synthesis of cinnolines and benzotriazines from an aniline precursor generally involves diazotization of the amino group, followed by an intramolecular cyclization.

Cinnolines are classically prepared via the Richter cinnoline (B1195905) synthesis, which involves the diazotization of an o-aminoarylacetylene or a related derivative. drugfuture.comwikipedia.orgresearchgate.net To utilize 4-tert-butylaniline as a starting material for this synthesis, it would first need to be functionalized at the ortho-position with a suitable carbon-carbon unsaturated group, such as an alkyne. Following this pre-functionalization, diazotization of the amino group would generate a diazonium salt that can undergo an intramolecular electrophilic attack on the unsaturated bond to form the cinnoline ring. thepharmajournal.comrroij.com

Schiff Base Formation and Related Condensations

Schiff base formation is a fundamental carbonyl condensation reaction involving the reaction of a primary amine with an aldehyde or ketone. wikipedia.orgvanderbilt.edu The parent compound, 4-tert-butylaniline, readily participates in this reaction. The condensation with various aldehydes, particularly salicylaldehyde (B1680747) and its derivatives, proceeds efficiently in solvents like ethanol (B145695), often at room temperature, to yield the corresponding N-aryl imine (Schiff base). This reaction is reversible and is typically driven to completion by the removal of water. wikipedia.org

The N-(2,2-diethoxyethyl) substituent on the target molecule protects an aldehyde functionality as an acetal. This group is stable under the neutral or mildly basic conditions used for Schiff base formation, meaning the secondary amine nitrogen is not available to react with external aldehydes. However, the parent 4-tert-butylaniline is an excellent substrate for this transformation.

| Amine Reactant | Carbonyl Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-tert-butylaniline | Salicylaldehyde | Ethanol, Reflux | N-(Salicylidene)-4-tert-butylaniline | >90% | |

| 4-tert-butylaniline | Thiophene-2-carbaldehyde | Theoretical Study | N-(Thiophen-2-ylmethylene)-4-tert-butylaniline | N/A | eijppr.com |

Under acidic conditions, the diethoxyethyl group can be hydrolyzed to reveal a 2-aminoacetaldehyde (B1595654) moiety. This bifunctional intermediate is prone to intramolecular reactions or polymerization rather than forming a stable intermolecular Schiff base with an external carbonyl compound.

Advanced Analytical and Computational Methodologies in Research

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic compound. Both ¹H NMR and ¹³C NMR analyses provide critical data regarding the chemical environment of each hydrogen and carbon atom, respectively.

For 4-tert-butyl-N-(2,2-diethoxyethyl)aniline, the ¹H NMR spectrum would provide distinct signals for each unique proton group. The integration of these signals would correspond to the number of protons in each group, while the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings. The expected chemical shifts are influenced by the electronic effects of the substituted aniline (B41778) ring and the diethoxyethyl side chain.

Similarly, the ¹³C NMR spectrum would show a unique signal for each carbon atom in a distinct electronic environment, allowing for a complete carbon skeleton map of the molecule.

Predicted ¹H NMR Spectral Data for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic protons (ortho to -NH) | ~6.6-6.8 | Doublet (d) | 2H |

| Aromatic protons (meta to -NH) | ~7.2-7.4 | Doublet (d) | 2H |

| tert-Butyl group (-C(CH₃)₃) | ~1.3 | Singlet (s) | 9H |

| Amine proton (-NH-) | Broad, variable | Singlet (s) | 1H |

| Methylene (B1212753) group (-NH-CH₂-) | ~3.3-3.5 | Doublet (d) | 2H |

| Acetal (B89532) proton (-CH(OEt)₂) | ~4.6-4.8 | Triplet (t) | 1H |

| Ethoxy methylene (-O-CH₂-CH₃) | ~3.5-3.7 | Quartet (q) | 4H |

| Ethoxy methyl (-O-CH₂-CH₃) | ~1.2 | Triplet (t) | 6H |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-N | ~145-148 |

| Aromatic C-C(CH₃)₃ | ~140-143 |

| Aromatic CH (meta to -NH) | ~126-128 |

| Aromatic CH (ortho to -NH) | ~112-115 |

| tert-Butyl quaternary C | ~34 |

| tert-Butyl methyl C | ~31-32 |

| Methylene C (-NH-CH₂) | ~48-52 |

| Acetal C (-CH(OEt)₂) | ~100-103 |

| Ethoxy methylene C (-O-CH₂-CH₃) | ~61-64 |

| Ethoxy methyl C (-O-CH₂-CH₃) | ~15 |

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. Upon ionization, the molecule generates a molecular ion (M⁺), whose mass-to-charge ratio (m/z) confirms the molecular weight.

For this compound (C₁₆H₂₇NO₂), the exact mass would be determined with high-resolution mass spectrometry (HRMS). The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint. Key fragmentations would be expected to occur at the weakest bonds, such as the cleavage of the N-alkyl bond (alpha-cleavage) and the loss of the bulky tert-butyl group.

Predicted Mass Spectrometry Data for this compound

| m/z Value | Predicted Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 265 | [M]⁺ | Molecular Ion |

| 250 | [M - CH₃]⁺ | Loss of a methyl radical from tert-butyl group |

| 162 | [M - CH(OEt)₂]⁺ | Cleavage of the N-CH₂ bond (alpha-cleavage) |

| 148 | [C₁₀H₁₄N]⁺ | Benzylic-type cleavage with H-rearrangement |

| 134 | [C₉H₁₂N]⁺ | Loss of CH₃ from the 148 m/z fragment |

| 103 | [CH(OEt)₂]⁺ | Diethoxyethyl cation |

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum. The IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its secondary amine, aromatic ring, alkyl groups, and ether linkages.

Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3350-3450 | N-H Stretch | Secondary Amine |

| 3000-3100 | Aromatic C-H Stretch | Aromatic Ring |

| 2850-2970 | Aliphatic C-H Stretch | tert-Butyl, Ethyl, Methylene |

| 1600-1620 | C=C Stretch | Aromatic Ring |

| 1500-1520 | C=C Stretch | Aromatic Ring |

| 1250-1300 | Aromatic C-N Stretch | Aryl Amine |

| 1050-1150 | C-O Stretch | Ether (Acetal) |

| 810-840 | C-H Bend (out-of-plane) | 1,4-disubstituted (para) Aromatic Ring |

Chromatographic Separation and Analysis Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a synthesized compound like this compound, chromatography is vital for isolating the pure substance from reaction byproducts and for quantifying its concentration.

Gas chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Given its molecular weight, this compound is expected to be amenable to GC analysis. The compound would be separated from other volatile components based on its boiling point and interaction with the stationary phase of the GC column. A non-polar or medium-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or SE-54), would likely provide good separation. epa.gov

When coupled with a mass spectrometer (GC-MS), this technique provides definitive identification. The GC separates the components of a mixture, and the MS provides a mass spectrum for each component as it elutes from the column. This combination allows for both the quantification (from the GC peak area) and positive identification (from the mass spectrum and retention time) of the target analyte. mdpi.comresearchgate.net

High-performance liquid chromatography (HPLC) is a versatile separation technique that is particularly well-suited for compounds that are not easily volatilized or are thermally unstable. thermofisher.com For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most common approach.

In a typical RP-HPLC setup, the compound would be separated on a non-polar stationary phase, such as a C18 column, using a polar mobile phase. nih.gov A gradient elution with a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be employed to achieve optimal separation and peak shape. sielc.com Detection is commonly performed using an ultraviolet (UV) detector, as the aniline chromophore absorbs UV light strongly, typically in the range of 240-260 nm. This method is highly effective for assessing the purity of the compound and for quantitative analysis.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a crystalline sample of the compound of interest. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern of spots of varying intensity.

By analyzing the positions and intensities of these diffracted spots, researchers can construct a three-dimensional model of the electron density within the crystal. This model reveals precise information about the arrangement of atoms, including bond lengths, bond angles, and torsion angles. For this compound, a successful XRD study would provide definitive proof of its molecular connectivity and stereochemistry in the solid state. It would also offer insights into the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the crystal packing.

Currently, there are no published crystallographic data for this compound in crystallographic databases.

Computational Chemistry Approaches

Computational chemistry provides theoretical insights into the behavior of molecules, complementing experimental data.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT calculations can predict a wide range of molecular properties, including optimized molecular geometry, electronic energies, and the distribution of electron density.

For this compound, DFT studies could be employed to:

Determine the most stable conformation of the molecule in the gas phase or in solution.

Calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) . The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability.

Generate molecular electrostatic potential (MEP) maps , which illustrate the charge distribution within the molecule and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other chemical species.

Despite the utility of this method, no specific DFT studies on this compound have been reported in the scientific literature.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a period of time, giving a view of the dynamic evolution of the system.

In the context of this compound, MD simulations could be used to:

Explore the conformational landscape of the molecule. The diethoxyethyl and tert-butyl groups can rotate around single bonds, leading to a variety of possible three-dimensional arrangements (conformers). MD simulations can identify the most populated and energetically favorable conformers.

Study the molecule's behavior in different solvent environments . By simulating the molecule in the presence of explicit solvent molecules (e.g., water, ethanol), researchers can understand how the solvent influences its conformation and dynamics.

Investigate the flexibility of different parts of the molecule . This information can be valuable for understanding its potential interactions with biological macromolecules or other chemical systems.

As with the other methodologies, there is currently a lack of published research utilizing molecular dynamics simulations to specifically investigate the conformational analysis of this compound.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

The primary application of 4-tert-butyl-N-(2,2-diethoxyethyl)aniline in organic synthesis is as a key intermediate for constructing complex molecules, particularly substituted indole (B1671886) scaffolds. nih.govnih.gov The indole motif is a core structural feature in numerous natural products, pharmaceuticals, and agrochemicals. researchgate.net The N-(2,2-diethoxyethyl) group is a diethyl acetal (B89532), which functions as a stable protecting group for an aldehyde. This latent aldehyde is crucial for intramolecular cyclization reactions.

The most prominent synthetic route utilizing this intermediate is a variation of the Fischer indole synthesis. In this process, the acetal is hydrolyzed under acidic conditions to reveal the N-aryl-2-aminoacetaldehyde. This intermediate then undergoes an intramolecular electrophilic aromatic substitution, followed by dehydration, to form the indole ring. The 4-tert-butyl substituent on the starting aniline (B41778) directs the cyclization and remains on the final indole product at the 5-position, yielding 5-tert-butylindole derivatives. This method provides a reliable pathway to indoles with substitution patterns that can be further elaborated into more complex structures. acs.org

The synthesis of substituted indoles is of significant interest for developing new therapeutic agents and biologically active molecules. nih.gov The tert-butyl group can enhance the lipophilicity of the final molecule, which can be advantageous for its biological activity and pharmacokinetic properties.

| Step | Reaction Type | Reactant/Intermediate | Key Transformation | Resulting Product |

|---|---|---|---|---|

| 1 | Acetal Hydrolysis | This compound | Conversion of the diethoxyethyl group to an aldehyde under acidic conditions. | N-(4-tert-butylphenyl)-2-aminoacetaldehyde |

| 2 | Intramolecular Cyclization | N-(4-tert-butylphenyl)-2-aminoacetaldehyde | Electrophilic attack of the enamine tautomer onto the benzene (B151609) ring. | Indoline intermediate |

| 3 | Dehydration/Aromatization | Indoline intermediate | Elimination of water to form the stable aromatic indole ring. | 5-tert-butylindole |

Precursor for Advanced Materials (e.g., Functional Polymers, Optoelectronic Materials)

Substituted anilines are fundamental monomers for the synthesis of polyanilines (PANI), a class of conducting polymers with a wide range of applications in electronics, sensors, and anti-corrosion coatings. The properties of polyanilines can be precisely tuned by introducing substituents onto the aniline monomer. The use of this compound as a monomer or co-monomer in polymerization reactions offers a route to novel functional polymers.

The bulky tert-butyl group is known to enhance the solubility of polymers in common organic solvents, which is a significant advantage for solution-based processing and fabrication of devices. nih.gov Furthermore, the N-(2,2-diethoxyethyl) side chain introduces additional functionality. This group can be retained in the polymer structure to modify its physical properties or it can be hydrolyzed post-polymerization to generate aldehyde groups along the polymer backbone. These aldehyde functionalities can then be used for cross-linking the polymer chains or for grafting other molecules, leading to materials with tailored optical, electronic, or sensory properties. While research on polymers derived specifically from this compound is not widespread, the principles are well-established with similar substituted anilines. For instance, the polymerization of 2-(sec-butyl)aniline has been shown to produce optically active polymer nanofibers, demonstrating how substituents can control the morphology and properties of the resulting material. nih.gov

| Substituent Group | Example Compound | Potential Influence on Polymer Properties |

|---|---|---|

| tert-Butyl | 4-tert-butylaniline (B146146) | Increases solubility, modifies electronic properties, and influences polymer morphology. |

| N-(2,2-diethoxyethyl) | This compound | Provides a site for post-polymerization modification (hydrolysis to aldehyde) for cross-linking or grafting. Can alter inter-chain interactions. |

| sec-Butyl | 2-(sec-butyl)aniline | Can induce chirality and lead to the formation of specific morphologies such as nanofibers. nih.gov |

| Methoxy | p-Anisidine | Acts as an electron-donating group, affecting the polymer's redox potentials and conductivity. impactfactor.org |

Catalysis and Ligand Design Applications

The nitrogen atom of the aniline moiety makes this compound a candidate for applications in catalysis and ligand design. N-aryl compounds are common precursors for the synthesis of ligands used in transition-metal catalysis. impactfactor.org The specific substituents on the aniline ring play a critical role in tuning the steric and electronic properties of the resulting metal complex, which in turn influences its catalytic activity and selectivity.

The tert-butyl group provides significant steric bulk, which can be used to create a specific coordination environment around a metal center. This steric hindrance can control substrate access to the catalytic site, potentially leading to high selectivity in reactions. The diethoxyethyl side chain offers a secondary coordination site if the acetal is hydrolyzed to the aldehyde, allowing for the formation of bidentate ligands. Such chelating ligands often form highly stable complexes with metal ions. For example, related aniline derivatives have been used to synthesize bis(imino)acenaphthene (BIAN) ligands, which are known for their redox activity in coordination complexes. chemrxiv.org The synthesis of new ligands based on the this compound scaffold could lead to novel catalysts for a variety of organic transformations.

| Aniline Derivative Type | Resulting Ligand Class | Potential Catalytic Application | Reference Principle |

|---|---|---|---|

| Simple substituted anilines | Amide or Imine Ligands | Cross-coupling reactions, polymerization. | impactfactor.org |

| Anilines with ortho-functional groups | Pincer Ligands (NNC, NNN) | Dehydrogenation, hydrogenation, C-H activation. | rsc.org |

| Di-anilinic precursors | Bis(imino)acenaphthene (BIAN) | Redox-active catalysis, small molecule activation. | chemrxiv.org |

| This compound | Monodentate or Bidentate (post-hydrolysis) N-ligands | Could be applied in various catalytic transformations where steric bulk and potential chelation are beneficial. | Inferred |

Future Research Directions and Perspectives

Exploration of Novel Reaction Pathways and Reactivity Patterns

The presence of both a sterically demanding para-substituent and a functionalized N-alkyl chain in 4-tert-butyl-N-(2,2-diethoxyethyl)aniline invites a thorough investigation of its chemical behavior. Future research could focus on several key areas:

Reactions at the Nitrogen Center: The lone pair of electrons on the nitrogen atom is a primary site for chemical transformations. Studies could explore its nucleophilicity in various reactions, such as further alkylation, acylation, or participation in coupling reactions. The steric hindrance from the adjacent diethoxyethyl group and the electronic influence of the para-tert-butyl group would likely modulate its reactivity compared to simpler anilines.

Transformations of the Diethoxyethyl Group: The acetal (B89532) functionality of the diethoxyethyl group is a latent aldehyde. Research into its controlled deprotection under various acidic conditions would yield N-(4-tert-butylphenyl)aminoacetaldehyde, a valuable intermediate for the synthesis of more complex heterocyclic structures, such as indoles or quinolines.

Electrophilic Aromatic Substitution: The aromatic ring of the aniline (B41778) core is activated towards electrophilic substitution. Investigating reactions like halogenation, nitration, and sulfonation would provide insights into how the bulky tert-butyl group and the N-substituent direct the regioselectivity of these transformations, likely favoring substitution at the ortho positions.

Metal-Catalyzed Cross-Coupling Reactions: The aniline moiety can be a substrate for various transition-metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki coupling, to form more complex triarylamines or other extended π-systems. bath.ac.uk Understanding the steric and electronic effects of the substituents on the efficiency of these reactions would be a valuable area of study.

A summary of potential reaction pathways is presented in the table below.

| Reaction Type | Potential Reagents | Expected Outcome |

| N-Alkylation | Alkyl halides, Sulfates | Quarternary ammonium (B1175870) salts |

| N-Acylation | Acyl chlorides, Anhydrides | Amide derivatives |

| Acetal Deprotection | Aqueous acid | N-(4-tert-butylphenyl)aminoacetaldehyde |

| Aromatic Halogenation | Br₂, Cl₂ | Ortho-halogenated derivatives |

| C-N Cross-Coupling | Aryl halides, Palladium catalyst | Triarylamine derivatives |

Development of Sustainable and Efficient Synthetic Methodologies

The synthesis of N-substituted anilines is a cornerstone of organic chemistry, and developing green and efficient methods for their production is an ongoing goal. jocpr.com For this compound, future research could focus on:

Catalytic Reductive Amination: A sustainable approach to the synthesis would involve the reductive amination of 4-tert-butylaniline (B146146) with 2,2-diethoxyacetaldehyde. Research could focus on employing heterogeneous catalysts, such as palladium on carbon (Pd/C), with in-situ hydrogen donors like ammonium formate, to create a more environmentally benign process. jocpr.com

One-Pot Syntheses: Developing one-pot procedures that combine multiple synthetic steps without isolating intermediates can significantly improve efficiency. For instance, a one-pot reaction starting from 4-tert-butylaniline and a suitable two-carbon synthon for the diethoxyethyl group could be explored.

Flow Chemistry Approaches: The use of continuous flow reactors could offer better control over reaction parameters, leading to higher yields and purity. This would be particularly beneficial for optimizing the N-alkylation step, which can sometimes lead to mixtures of mono- and di-alkylated products. psu.edu

The table below compares potential synthetic methodologies.

| Methodology | Potential Advantages | Research Focus |

| Catalytic Reductive Amination | Environmentally benign, high selectivity | Catalyst development, use of green hydrogen donors |

| One-Pot Synthesis | Increased efficiency, reduced waste | Reaction telescoping, compatible reagents |

| Flow Chemistry | Precise control, scalability | Reactor design, optimization of reaction conditions |

Expansion of Applications in Organic and Materials Chemistry

The functional groups present in this compound suggest its potential as a versatile building block in both organic synthesis and materials science.

Synthesis of Heterocycles: As mentioned, the latent aldehyde functionality makes this compound a precursor to various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. wisdomlib.org

Polymer Science: Aniline derivatives are key monomers in the synthesis of conducting polymers like polyaniline (PANI). researchgate.net The presence of the tert-butyl and diethoxyethyl groups could be used to tune the properties of the resulting polymers, such as solubility, processability, and electrochemical behavior. researchgate.netrsc.org Research could focus on the electropolymerization of this compound or its copolymerization with other aniline derivatives.

Organic Electronics: The electron-rich nature of the aniline core makes it a suitable component for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The substituents can be used to modify the electronic properties and solid-state packing of the materials.

Interdisciplinary Research Opportunities

The unique structure of this compound opens up possibilities for its application in interdisciplinary research areas.

Medicinal Chemistry: The aniline scaffold is a common motif in many pharmaceutical compounds. echemi.com The introduction of the tert-butyl and diethoxyethyl groups could be explored for its potential to modulate biological activity. The latent aldehyde could also be used for bioconjugation or for the synthesis of targeted drug delivery systems.

Sensor Technology: Polyaniline and its derivatives are known to be sensitive to changes in their environment, making them suitable for use in chemical sensors. researchgate.netrsc.org The specific functional groups on this compound could be leveraged to create sensors with high selectivity for particular analytes.

Agrochemicals: Many herbicides and pesticides contain the aniline moiety. google.com Future research could investigate the biological activity of derivatives of this compound in an agricultural context.

Q & A

Q. Critical Parameters :

Advanced Consideration : Competing pathways, such as over-alkylation or hydrolysis of the diethoxy group, require monitoring via TLC or LC-MS. Adjusting stoichiometry (1:1.2 amine:alkylating agent) minimizes byproducts .

How can spectroscopic techniques (e.g., NMR, IR) confirm the structure and purity of this compound?

Basic Research Question

- ¹H NMR :

- IR :

Advanced Method : High-resolution mass spectrometry (HRMS) confirms molecular ion [M+H]⁺ at m/z 307.238 (calculated for C₁₆H₂₇NO₂). Discrepancies >2 ppm indicate impurities .

What are the key considerations for ensuring the stability of this compound during storage and handling?

Basic Research Question

- Storage :

- Handling :

Advanced Analysis : Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored in sealed, nitrogen-flushed containers. LC-MS tracks degradation products like 4-tert-butylaniline (hydrolysis byproduct) .

How does the tert-butyl group influence the electronic and steric properties of the aniline ring in substitution reactions?

Advanced Research Question

- Electronic effects : The tert-butyl group is electron-donating (+I effect), increasing electron density on the aromatic ring and activating it toward electrophilic substitution.

- Steric effects : Bulkiness directs electrophiles to the para position (relative to the amine) but hinders meta substitution.

- Case Study : In nitration reactions, tert-butyl-aniline derivatives yield >90% para-nitro products, compared to <50% for unsubstituted aniline .

Methodological Insight : DFT calculations (B3LYP/6-31G*) quantify steric hindrance using Mayer steric indices, correlating with experimental regioselectivity .

What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Advanced Research Question

Discrepancies in bioactivity (e.g., receptor binding assays) often arise from:

Q. Resolution Workflow :

Validate compound identity via HRMS and 2D NMR.

Re-test activity in multiple solvent systems (e.g., PBS vs. HEPES).

Compare with structurally analogous controls (e.g., N-ethyl derivatives) to isolate substituent effects .

How can computational modeling guide the design of this compound derivatives for materials science applications?

Advanced Research Question

- Molecular Dynamics (MD) : Simulate packing behavior in liquid crystals. The diethoxyethyl group enhances flexibility, reducing melting points by ~30°C vs. rigid analogs .

- DFT for Charge Transport : HOMO-LUMO gaps (~4.2 eV) suggest utility as hole-transport layers in OLEDs. Substituent tuning (e.g., fluorination) narrows the gap to 3.8 eV .

Validation : Correlate computed dipole moments (2.5–3.0 D) with experimental dielectric constants (ε = 5.1–5.5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.